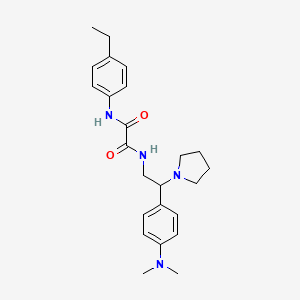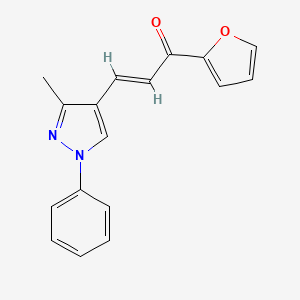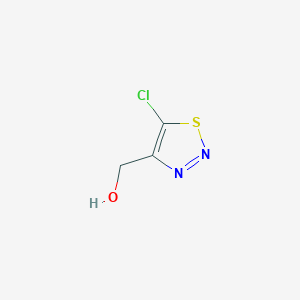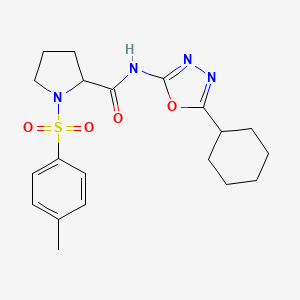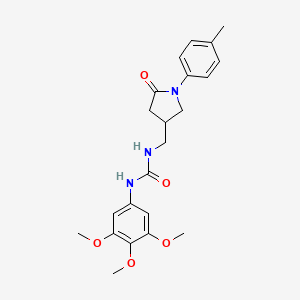
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. The compound has been found to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are known to play a crucial role in cancer cell growth. Additionally, the compound has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes such as topoisomerase II and histone deacetylase. Additionally, the compound has been found to possess anti-inflammatory, anti-oxidant, and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea in lab experiments is its potential therapeutic applications. The compound has been found to exhibit significant anti-cancer activity, making it a potential candidate for cancer treatment. Additionally, the compound has been shown to possess anti-inflammatory, anti-oxidant, and anti-microbial properties, which can be useful in various other applications.
However, one of the limitations of using 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea in lab experiments is its limited solubility in water. This can make it difficult to work with in certain applications, requiring the use of organic solvents. Additionally, the compound has been found to exhibit cytotoxicity towards normal cells, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea. One of the areas of research could be the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies can be conducted to investigate the potential therapeutic applications of the compound in various other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, research can be conducted to develop more effective drug delivery systems for the compound, which can improve its bioavailability and reduce its cytotoxicity towards normal cells.
Conclusion:
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail. The compound has been found to exhibit significant anti-cancer activity, possess anti-inflammatory, anti-oxidant, and anti-microbial properties, and inhibit the activity of enzymes such as topoisomerase II and histone deacetylase. However, the compound has limitations in terms of its solubility and cytotoxicity towards normal cells. Further research can be conducted to investigate the potential therapeutic applications of the compound in various other diseases and develop more effective drug delivery systems.
Synthesemethoden
The synthesis of 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea has been achieved using various methods. One of the commonly used methods involves the reaction of p-tolylmethylamine and 3,4,5-trimethoxybenzoyl isocyanate in the presence of a base. The reaction results in the formation of the desired compound, which is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea has been studied for its potential therapeutic applications. The compound has been found to exhibit significant anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, the compound has been shown to possess anti-inflammatory, anti-oxidant, and anti-microbial properties.
Eigenschaften
IUPAC Name |
1-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-14-5-7-17(8-6-14)25-13-15(9-20(25)26)12-23-22(27)24-16-10-18(28-2)21(30-4)19(11-16)29-3/h5-8,10-11,15H,9,12-13H2,1-4H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYFBAUUFBEMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

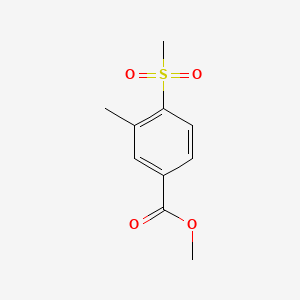
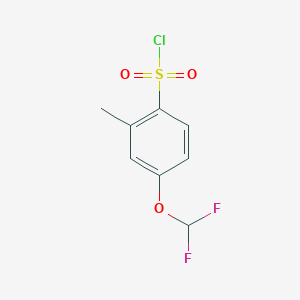
![2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2475295.png)
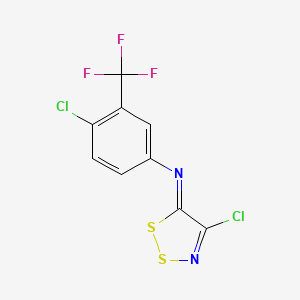
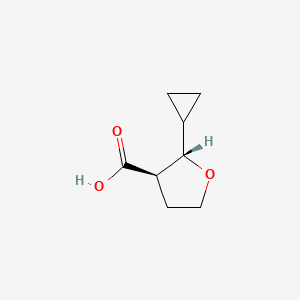
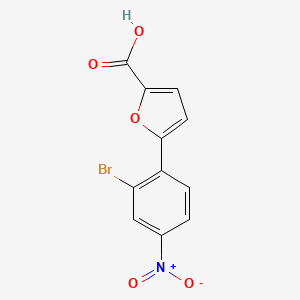
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2475303.png)
![6-(thiophen-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2475304.png)
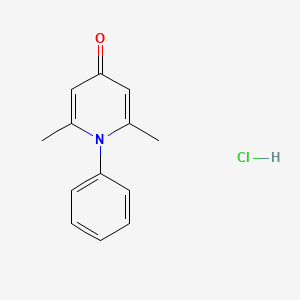
![3-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2475306.png)
